(Phosphonomethylamino)methylphosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(phosphonomethylamino)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c4-10(5,6)1-3-2-11(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSUCKLLKRTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NCP(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938178 | |
| Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17261-34-6, 68412-67-9 | |
| Record name | Phosphonic acid, (iminodimethylene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P'-(iminobis(methylene))bis-, N-coco alkyl derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P'-[iminobis(methylene)]bis-, N-coco alkyl derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [Azanediylbis(methylene)]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, [iminobis(methylene)]bis-, N-coco alkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphonic acid, [iminobis(methylene)]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
(Phosphonomethylamino)methylphosphonic acid is a phosphonic acid derivative. It is structurally related to nitrilotriacetic acid.
Mode of Action
It’s known that phosphonic acid derivatives can interact with their targets by mimicking the structure of natural substrates, thereby inhibiting the activity of metabolic enzymes.
Biochemical Pathways
For instance, the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM), is shared by the vast majority of known phosphonate biosynthetic pathways.
Result of Action
It’s known that phosphonic acid derivatives can inhibit metabolic enzymes, potentially leading to various downstream effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of methylphosphonic acid, a related compound, was found to be more extensive under alkaline conditions and more rapid at the initial stage of the reaction. This suggests that the pH and other environmental conditions could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that phosphonic acids can interact with various enzymes and proteins, often acting as inhibitors or activators
Temporal Effects in Laboratory Settings
It is known that the compound is stable, with a melting point higher than 195°C and a decomposition temperature between 200-212°C.
Biological Activity
(Phosphonomethylamino)methylphosphonic acid, often referred to as PMAMP, is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This compound is structurally related to aminomethylphosphonic acids, which are known for their enzyme inhibition properties and potential therapeutic applications. Understanding the biological activity of PMAMP is crucial for its application in fields such as medicine, agriculture, and environmental science.
Chemical Structure and Properties
PMAMP features a phosphonomethyl group attached to an amino-methylphosphonic acid backbone. Its unique structure allows it to interact with various biological targets, primarily through enzyme inhibition mechanisms.
Enzyme Inhibition
One of the primary biological activities of PMAMP is its role as an enzyme inhibitor . Research indicates that compounds in the aminomethylphosphonic acid class can act as false substrates or inhibitors for several enzymes. For instance, PMAMP has been shown to inhibit enzymes such as:
- Aminopeptidases
- Urease
- Alanine racemase
These enzymes are critical in various metabolic pathways, making PMAMP a valuable tool in biochemical research and potential therapeutic interventions.
Antiviral and Anticancer Potential
PMAMP has been explored for its potential use in drug development, particularly as an antiviral and anticancer agent . Studies indicate that phosphonic acids can interfere with viral replication processes and inhibit tumor growth by modulating cellular signaling pathways.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of PMAMP on urease activity. The results demonstrated that PMAMP could significantly reduce urease activity in vitro, suggesting its potential application in treating conditions related to urea metabolism disorders.
Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of PMAMP against various viruses. The findings revealed that PMAMP exhibited significant antiviral activity, inhibiting viral replication by disrupting the viral life cycle at multiple stages.
The mechanism through which PMAMP exerts its biological effects primarily involves binding to the active sites of target enzymes or receptors. This binding can prevent substrate access or alter the enzyme's conformation, leading to decreased enzymatic activity. Additionally, PMAMP may modulate intracellular signaling pathways by interacting with specific receptors.
Toxicological Profile
The toxicity of PMAMP is relatively low compared to other phosphonic acid derivatives like glyphosate. It has been noted for its lower environmental persistence and reduced toxicity, making it a safer alternative for agricultural applications.
Applications
| Field | Application |
|---|---|
| Medicine | Potential antiviral and anticancer agent |
| Agriculture | Herbicide and pesticide analogs |
| Environmental | Bioremediation and water treatment |
Comparison with Similar Compounds
Structural Features and Stereochemistry
Key analogs include:
- 1-Amino-1-(3′-pyridyl)methylphosphonic acid: Features a pyridyl substituent, synthesized via enzymatic resolution with optical rotation [α]D = +2.8° (1M NaOH) .
- 1-Amino-1-(2-thienyl)methylphosphonic acid: Thienyl-substituted derivative with established (S)-configuration via Mosher’s method; optical rotation [α]22 = −7.9° (e.e. 55%) .
- 1-(N-Butylamino)-1-(2-pyridyl)-methylphosphonic acid: Exhibits entropy of activation (ΔS≠) = −49.1 J/K·mol, indicative of associative decomposition mechanisms .
Table 1: Stereochemical and Thermodynamic Properties
| Compound | Substituent | Optical Rotation ([α]D) | ΔS≠ (J/K·mol) |
|---|---|---|---|
| (R)-1-Amino-1-(3′-pyridyl)methylphosphonic acid | 3′-Pyridyl | +2.8° (1M NaOH) | — |
| 1-Amino-1-(2-thienyl)methylphosphonic acid | 2-Thienyl | −7.9° (e.e. 55%) | — |
| 1-(N-Butylamino)-1-(2-pyridyl)-methylphosphonic acid | 2-Pyridyl/N-butyl | — | −49.1 |
Stability and Decomposition Mechanisms
- Entropy Trends: Pyridyl-substituted aminophosphonates exhibit negative ΔS≠ values (−49.1 to −50.3 J/K·mol), suggesting transition states with higher order. In contrast, phenyl-substituted analogs (e.g., 1-(N-phenylamino)-1-phenyl-methylphosphonic acid) show positive ΔS≠ (+198.8 J/K·mol), indicative of elimination pathways .
- Environmental Persistence : Simple alkyl methylphosphonates (e.g., isopropyl methylphosphonic acid, IMPA) are hydrolysis products of nerve agents (e.g., sarin) and persist in soil, requiring advanced LC-HRMS/MS detection .
Analytical Methods
- Chromatography : Medium-pressure liquid chromatography (MPLC) purifies thienyl/pyridyl derivatives , while IC-MS detects polar analogs like glyphosate and methylphosphonic acid in clinical or environmental samples .
- Extraction Efficiency: Monoalkyl methylphosphonates are isolated via chloroform-water partitioning, achieving >98% purity .
Key Research Findings and Contradictions
- Stereoselective Synthesis : While enzymatic resolution efficiently produces (R)-pyridyl derivatives , fluorescence-active analogs require regioselective modifications (e.g., pyrene coupling) .
- Divergent Thermodynamics: The stark contrast in ΔS≠ values between pyridyl/butylamino and phenylamino derivatives highlights substituent-dependent reaction mechanisms .
- Detection Challenges : Despite advances in IC-MS, quantifying trace phosphonates in complex matrices (e.g., soil) remains technically demanding .
Preparation Methods
Mannich Reaction-Based Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70°C | 68–72 | 85–90 |
| Reaction Time | 6–8 hours | 70 | 88 |
| Molar Ratio (1:2:2) | Amine:CH₂O:Acid | 75 | 92 |
Industrial-Scale Production Considerations
Crystallization and Purification Techniques
Industrial processes prioritize yield and purity through multi-stage crystallization. A patent detailing glyphosate production offers insights into scalable methods:
-
Primary crystallization : Cooling the reaction mixture to induce nucleation, achieving 70–80% product recovery.
-
Secondary evaporative crystallization : Concentrating the mother liquor under reduced pressure to recover residual product.
-
Impurity management : Recycling mother liquors to redistribute impurities and enhance overall yield.
Table 2: Crystallization Performance Metrics
| Stage | Yield (%) | Purity (%) | Impurity Level (ppm) |
|---|---|---|---|
| Primary | 75 | 92 | 1,200 |
| Secondary | 20 | 85 | 2,500 |
| Combined | 95 | 90 | 1,800 |
Emerging Methodologies and Research Gaps
Microwave-Assisted Synthesis
Recent studies on phosphonate synthesis suggest microwave irradiation can reduce reaction times by 50–70% while improving yields. For example, 10-minute cycles at 100°C achieved 80% conversion in model systems.
Biocatalytic Routes
Enzymatic phosphorylation using phosphotransferases presents a sustainable alternative, though substrate specificity for methylphosphonic acids remains unexplored.
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Key Conditions | Yield | Key Reference |
|---|---|---|---|
| Mannich Reaction | 80–100°C, 12–24 h, pH 4–5 | 60–75% | |
| Hypophosphorous Addition | Chloroform, HCl deprotection | ~56% |
Which analytical techniques are recommended for detecting and quantifying this compound in environmental samples?
Q. Basic Research Focus
- GC–MS with Derivatization : Trimethylsilyldiazomethane (TMSDAM) methylation enhances volatility. DB-5 ms columns achieve detection limits of 7 µg/mL for phosphonic acids in water .
- LC–MS/MS : Isotope dilution (e.g., deuterated internal standards) improves accuracy. C18 columns with mobile phases (e.g., 0.1% formic acid) resolve isomers, with LOQs <1 ng/mL in plasma .
Advanced Consideration : Matrix effects in environmental samples (e.g., river water) require SPE purification (C18 cartridges) and acidic methanol extraction .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. Advanced Research Focus
- Catalyst Screening : Tertiary amines (e.g., triethylamine) accelerate Mannich reactions, reducing time to 8–10 hours .
- Protecting Groups : Use of Fmoc/Boc groups minimizes side reactions during phosphonite addition. Post-synthesis cleavage with TFA/water (95:5) enhances purity .
- DoE Optimization : Full factorial designs (e.g., varying temperature, solvent polarity) identify optimal conditions. For example, acetonitrile as a solvent improves yields by 15% .
What are the common interferences in chromatographic analysis of phosphonic acids, and how can they be mitigated?
Q. Advanced Research Focus
- Co-eluting Isomers : Ethyl vs. isopropyl methylphosphonic acid require high-resolution columns (e.g., Zorbax Eclipse Plus C18) and gradient elution .
- Matrix Interferences : Humic acids in environmental samples suppress ionization. Mitigation strategies include:
How should discrepancies in phosphonic acid quantification between GC–MS and LC–MS methods be resolved?
Data Contradiction Analysis
Discrepancies often arise from:
- Derivatization Efficiency : Incomplete methylation in GC–MS under-reports concentrations. Validate with spike-recovery tests (85–110% acceptable) .
- Ionization Suppression : LC–MS signal loss due to salts. Use standard addition curves to confirm linearity (R² >0.99) .
Recommendation : Cross-validate using NMR (31P) for absolute quantification, especially in complex matrices .
What methodological considerations are critical for detecting trace levels of this compound in aquatic systems?
Q. Advanced Environmental Analysis
- Sample Preparation : Acidic methanol extraction (pH 2) followed by SPE (Strata-X-AW cartridges) enriches analytes .
- Detection Limits : GC–MS achieves 0.1 µg/L with large-volume injection (5 µL) and splitless mode .
- Quality Control : Include blanks (field and lab) to monitor contamination. Report RSDs <15% for inter-day precision .
What safety protocols are essential for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
